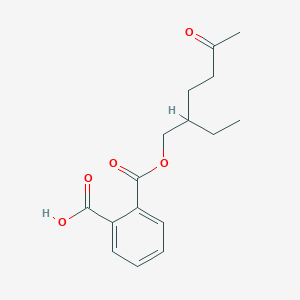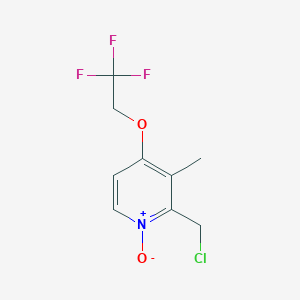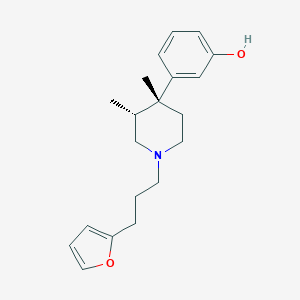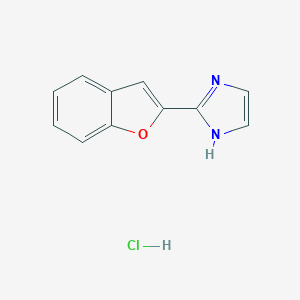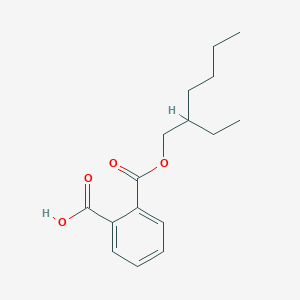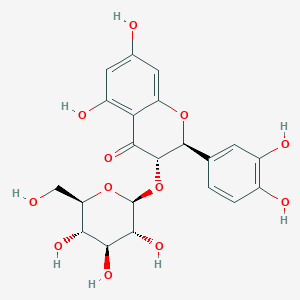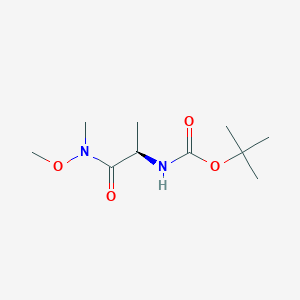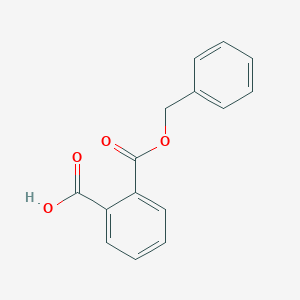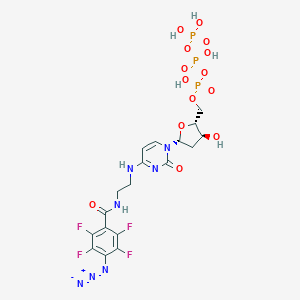
exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate, also known as exo-Azido-dC-TP, is a modified nucleotide that has gained attention in recent years due to its potential use in scientific research. This modified nucleotide has unique properties that make it useful in a variety of applications, including the study of DNA replication and repair.
Mechanism of Action
Exo-Azido-dC-TP works by being incorporated into DNA during replication or repair. Once incorporated, the azido group on the modified nucleotide can be selectively labeled with a fluorescent probe, allowing researchers to track the movement of DNA polymerase.
Biochemical and Physiological Effects:
Exo-Azido-dC-TP has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate-TP is its ability to selectively label DNA polymerase during replication and repair. This makes it useful for studying these processes in real-time. However, one limitation of this modified nucleotide is its cost. Exo-Azido-dC-TP is currently more expensive than other nucleotides, which may limit its use in some experiments.
Future Directions
There are several potential future directions for the use of exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate-TP in scientific research. One area of interest is in the study of DNA damage and repair pathways in cancer cells. By tracking the movement of DNA polymerase during repair processes, researchers may be able to identify new targets for cancer treatments. Another potential application is in the study of DNA replication in viruses, which could lead to the development of new antiviral therapies.
Synthesis Methods
The synthesis of exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate-TP involves several steps, including the reaction of 4-azidotetrafluorobenzamide with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with deoxycytidine-5'-triphosphate. The final product is then purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Exo-Azido-dC-TP has several potential applications in scientific research. One of the main uses of this modified nucleotide is in the study of DNA replication and repair. By incorporating exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate-TP into DNA, researchers can track the movement of DNA polymerase during replication and repair processes.
properties
CAS RN |
145278-12-2 |
|---|---|
Product Name |
exo-N-(2-(4-Azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate |
Molecular Formula |
C18H20F4N7O14P3 |
Molecular Weight |
727.3 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethylamino]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H20F4N7O14P3/c19-12-11(13(20)15(22)16(14(12)21)27-28-23)17(31)25-3-2-24-9-1-4-29(18(32)26-9)10-5-7(30)8(41-10)6-40-45(36,37)43-46(38,39)42-44(33,34)35/h1,4,7-8,10,30H,2-3,5-6H2,(H,25,31)(H,36,37)(H,38,39)(H,24,26,32)(H2,33,34,35)/t7-,8+,10+/m0/s1 |
InChI Key |
PJVRYRLWHIOPMH-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Other CAS RN |
145278-12-2 |
synonyms |
exo-N-(2-(4-azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate exo-N-(2-(p-azidotetrafluorobenzamido)ethyl)-deoxycytidine-5'-triphosphate FABdCTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




